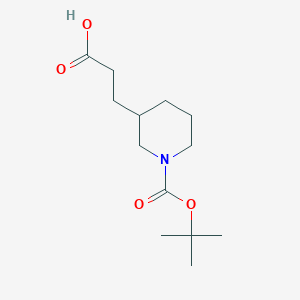

1-Boc-Piperidin-3-Ylpropionic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-Piperidin-3-Ylpropionic Acid is a chemical compound that is related to piperidine alkaloids and is used in the synthesis of various organic molecules. The compound is characterized by the presence of a piperidine ring, a propionic acid moiety, and a tert-butoxycarbonyl (Boc) protecting group. This structure is significant in synthetic chemistry as it provides a versatile building block for the construction of more complex molecules, including pharmaceuticals and natural products.

Synthesis Analysis

The synthesis of related piperidine alkaloids has been achieved through a regio- and stereoselective oxymercuration-demercuration process starting from l-pipecolinic acid, which is a key step in obtaining such compounds . Additionally, the synthesis of N-Boc-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,2-piperidine] involves the use of 1-Boc-piperidine-2-carboxylic acid methyl ester, indicating the utility of Boc-protected piperidine derivatives in complex molecule construction . Furthermore, the synthesis of novel heterocyclic amino acids, including those with the N-Boc-piperidinyl moiety, has been developed using piperidine carboxylic acids as starting materials .

Molecular Structure Analysis

The molecular structure of Boc-protected piperidine derivatives is crucial for their reactivity and the selectivity of the reactions they undergo. For instance, the asymmetric deprotonation of N-Boc-piperidine has been studied both experimentally and computationally, revealing insights into the selectivity of hydrogen removal during lithiation processes . The molecular structure of these compounds, characterized by NMR and mass spectrometry, is foundational for understanding their chemical behavior .

Chemical Reactions Analysis

Boc-protected piperidine derivatives participate in a variety of chemical reactions. The asymmetric deprotonation of N-Boc-piperidine by sec-alkyllithium and (-)-sparteine is one such reaction, which proceeds with moderate selectivity . Additionally, the synthesis of piperidin-4-ylphosphinic acid analogues involves a sequence of reactions including Pudovik addition and Barton deoxygenation, demonstrating the reactivity of piperidine derivatives in the formation of amino acid analogues .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Boc-Piperidin-3-Ylpropionic Acid and related compounds are influenced by their molecular structure. The presence of the Boc group affects the acidity and basicity of the molecule, as well as its solubility and stability. These properties are essential for the compound's behavior in synthetic applications, such as the formation of pyrroles and pyrrolizidines from cyclopropanone equivalents derived from piperidide of 3-chloropropionic acid . The Boc group also plays a role in protecting the nitrogen atom during reactions, making it a valuable tool in synthetic organic chemistry .

Scientific Research Applications

Enantioselective Deprotonation and Stereochemistry

1-Boc-Piperidin-3-Ylpropionic Acid has been studied for its enantioselective deprotonation characteristics. In one study, the asymmetric deprotonation of N-Boc-piperidine by a complex of sec-alkyllithium and (-)-sparteine was investigated, revealing moderate selectivity for removal of the pro-S hydrogen. Computational studies supported these findings, showing that the proton transferred within the intermediate complex is the thermodynamically least acidic alpha-hydrogen of the compound. This research highlights the compound's potential in stereoselective synthesis and its reaction mechanisms under asymmetric deprotonation conditions (Bailey et al., 2002).

Catalysis and Functionalization

The compound's versatility extends to its use in catalysis and functionalization processes. For instance, a study demonstrated the palladium-catalyzed C5(sp3)-H arylation of 1-Boc-3-(picolinoylamino)piperidine, showcasing its role in regiospecific and stereospecific reactions. The substrate for this process can be obtained from a biorenewable feedstock, l-arginine, highlighting its environmental sustainability and efficiency in synthetic organic chemistry (Van Steijvoort et al., 2016).

properties

IUPAC Name |

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-4-5-10(9-14)6-7-11(15)16/h10H,4-9H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVYVZEUADCRFHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373567 |

Source

|

| Record name | 1-Boc-Piperidin-3-Ylpropionic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-Piperidin-3-Ylpropionic Acid | |

CAS RN |

352004-58-1 |

Source

|

| Record name | 1-Boc-Piperidin-3-Ylpropionic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Boc-piperidin-3-yl-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Methylphenyl)carbonyl]piperidine hydrochloride](/img/structure/B1272237.png)

![5-Benzylsulfanyl-[1,2,3]thiadiazole](/img/structure/B1272252.png)

![Bicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B1272265.png)